molecular formula C22H25BrN2O6 B4998884 2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

Cat. No.: B4998884
M. Wt: 493.3 g/mol
InChI Key: DXTKQFRYYALLOT-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound consists of a bromophenoxy group, a piperazine ring, and an ethanone moiety, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate reagent to form the bromophenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the bromophenoxy intermediate with a piperazine derivative, such as 4-[(3-methylphenyl)methyl]piperazine.

    Coupling Reaction: The final step involves coupling the piperazine derivative with an ethanone moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the ethanone moiety.

    Reduction: Reduction reactions may target the bromophenoxy group or the ethanone moiety.

    Substitution: The bromophenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid may have various scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological or psychiatric disorders.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Chemical Research: Study of its reactivity and interaction with other chemical entities.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, neurotransmitter release, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its chlorine and fluorine analogs. This could result in different pharmacological profiles and chemical behavior.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTKQFRYYALLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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